氰基乙酸乙酯 (~13~C)

描述

Ethyl cyanoacetate is an ester . It occurs in almost all aerobically respiring organisms and serves to protect cells from the toxic effects of hydrogen peroxide. It promotes the growth of cells including T-cells, B-cells, myeloid leukemia cells, melanoma cells, mastocytoma cells, and normal and transformed fibroblast cells .

Synthesis Analysis

Ethyl cyanoacetate is an important chemical intermediate and has been used widely. It is prepared by esterification of cyanoacetic acid and absolute ethanol with a mixed catalyst (the same proportion of silicotungstic and p-toluene sulfonic acid as catalyst) . The influence factors of the amount of catalyst, n(cyanoacetic acid): n (absolute ethanol), reaction time, and reaction temperature on the esterification rate was investigated by orthogonal experiment of four factors and three levels .Molecular Structure Analysis

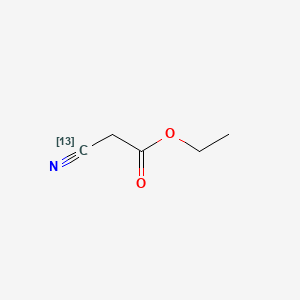

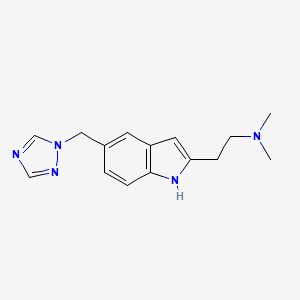

The molecular formula of Ethyl cyanoacetate is C5H7NO2 . The IUPAC Standard InChI is InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3 .Chemical Reactions Analysis

Knoevenagel condensation of ethyl cyanoacetate with aldehyde is reported . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .科学研究应用

- Products : Depending on the reaction conditions, it can yield either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

- Example : In the presence of ethanolic sodium ethoxide, 2-amino thiazole derivatives react with ethyl cyanoacetate to afford N-(thiazol-2-yl) cyanoacetamide derivatives .

- Method : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU leads to highly substituted 1,2,3,4-tetrahydroquinolines .

Coumarin Synthesis

N-Cyanoacetamide Derivatives

Tetrahydroquinoline Synthesis

Computational Chemistry

作用机制

Target of Action

Ethyl Cyanoacetate-3-13C, also known as Ethyl (~13~C)cyanoacetate, is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It is primarily used in the synthesis of biologically active compounds through the process of cyanoacetylation . The compound’s primary targets are various substituted aryl or heteryl amines .

Mode of Action

Ethyl Cyanoacetate-3-13C interacts with its targets through a process known as cyanoacetylation . This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The compound contains three different reactive centers—nitrile, ester, acidic methylene site—which makes it a versatile synthetic building block .

Biochemical Pathways

The condensation of Ethyl Cyanoacetate-3-13C and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process involves a cascade of reactions, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

Result of Action

The result of the action of Ethyl Cyanoacetate-3-13C is the formation of biologically active compounds through the process of cyanoacetylation . The condensation of Ethyl Cyanoacetate-3-13C and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Action Environment

The reaction conditions, such as temperature and the presence of a catalyst, can influence the action, efficacy, and stability of Ethyl Cyanoacetate-3-13C . For instance, a range of electron-withdrawing substituents at different positions on the ring tolerated reaction conditions well enough to furnish corresponding products in good to excellent yields . When salicylaldehyde bearing an electron-donating group, a satisfactory yield was obtained at elevated temperature .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(azanylidyne(113C)methyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUSEGSNTOUIPT-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747752 | |

| Record name | Ethyl (~13~C)cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Cyanoacetate-3-13C | |

CAS RN |

698387-41-6 | |

| Record name | Ethyl (~13~C)cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)

![1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B565660.png)

![(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one](/img/structure/B565661.png)

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)

![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)